molecular formula C10H9N3O3 B5860432 3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-ol

3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B5860432
M. Wt: 219.20 g/mol
InChI Key: NMWHQZMIFHSGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-nitro-1-phenyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-ol typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-one with a nitrating agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective nitration at the 4-position of the pyrazole ring .

Industrial Production Methods: Industrial production of this compound can be achieved through a one-pot three-component reaction involving aromatic aldehydes, ethyl acetoacetate, and phenylhydrazine. This method employs a recyclable Lewis acid catalyst such as SiO2/ZnBr2 under microwave heating, resulting in high yields and efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-nitro-1-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

3-Methyl-4-nitro-1-phenyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the activation of p53-mediated pathways. The compound’s antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

    3-Methyl-1-phenyl-1H-pyrazol-5-ol: Lacks the nitro group, resulting in different reactivity and applications.

    4-Nitro-1-phenyl-1H-pyrazol-5-ol: Lacks the methyl group, affecting its chemical properties and biological activities.

Uniqueness: 3-Methyl-4-nitro-1-phenyl-1H-pyrazol-5-ol stands out due to the presence of both the methyl and nitro groups, which confer unique reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

5-methyl-4-nitro-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-7-9(13(15)16)10(14)12(11-7)8-5-3-2-4-6-8/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWHQZMIFHSGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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